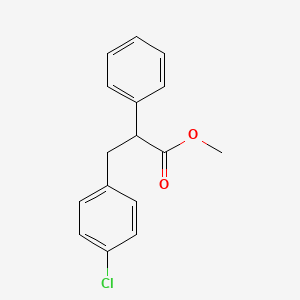
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid
Overview
Description
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyclobutoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chloro groupThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents
Major Products
Scientific Research Applications
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the cyclobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-ethoxybenzoic acid
- 5-Chloro-2-propoxybenzoic acid
Uniqueness
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c1-7-5-8(13)6-10(12(14)15)11(7)16-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,14,15) |
InChI Key |
DBARBAZNLBCRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2CCC2)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)





![[1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B8576084.png)

![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)




